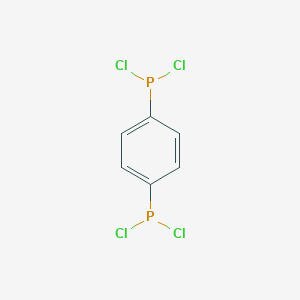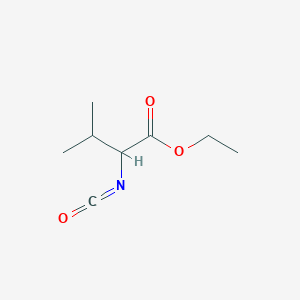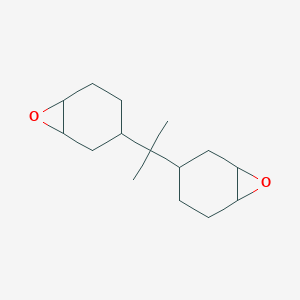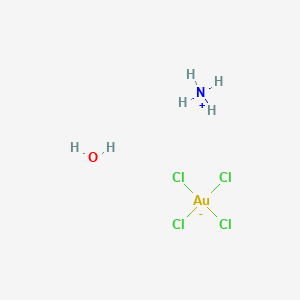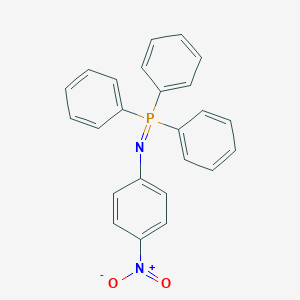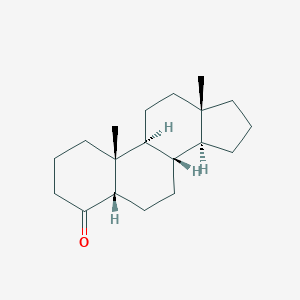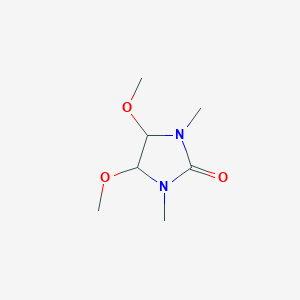
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one, also known as DDMI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DDMI is a cyclic urea derivative, and its synthesis has been a subject of interest for many researchers.
Mécanisme D'action
The mechanism of action of 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one is not fully understood, but it is believed to act as an inhibitor of enzymes involved in various biological processes. 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of dopamine and serotonin, neurotransmitters involved in mood regulation.
Effets Biochimiques Et Physiologiques
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and dopamine in the brain, which can improve cognitive function and mood regulation. 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has also been shown to exhibit antioxidant properties, which can protect cells from oxidative stress. Additionally, 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has been shown to have anti-inflammatory properties, which can reduce inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has also been shown to have low toxicity, making it a suitable compound for in vitro and in vivo experiments. However, 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has limitations, including its low solubility in water and its instability in acidic conditions.
Orientations Futures
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has several potential future directions in scientific research. It can be further studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one can also be studied as a potential catalyst in chemical reactions and as a reagent in organic synthesis. Additionally, 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one can be further studied to understand its mechanism of action and its biochemical and physiological effects.
Méthodes De Synthèse
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one can be synthesized through a reaction between 4,5-dimethoxy-1,3-dimethylimidazolium chloride and sodium cyanate. The reaction takes place in the presence of a base and yields 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one as a white crystalline solid. The synthesis of 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has been optimized, and several methods have been proposed to improve the yield and purity of the compound.
Applications De Recherche Scientifique
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has been used in various scientific research applications due to its unique properties. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has also been used as a reagent in organic synthesis and as a catalyst in chemical reactions.
Propriétés
Numéro CAS |
13464-10-3 |
|---|---|
Nom du produit |
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one |
Formule moléculaire |
C7H14N2O3 |
Poids moléculaire |
174.2 g/mol |
Nom IUPAC |
4,5-dimethoxy-1,3-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C7H14N2O3/c1-8-5(11-3)6(12-4)9(2)7(8)10/h5-6H,1-4H3 |
Clé InChI |
DFRGVMDKNSXRPF-UHFFFAOYSA-N |
SMILES |
CN1C(C(N(C1=O)C)OC)OC |
SMILES canonique |
CN1C(C(N(C1=O)C)OC)OC |
Autres numéros CAS |
13464-10-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



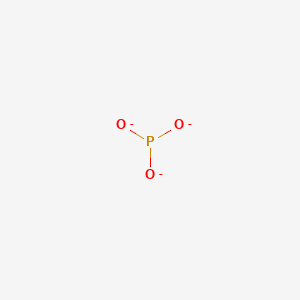
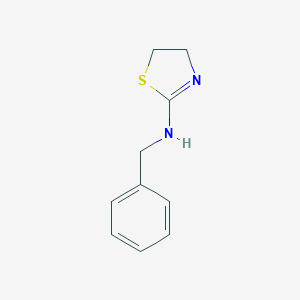
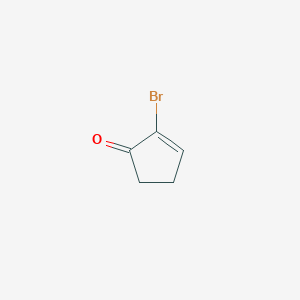
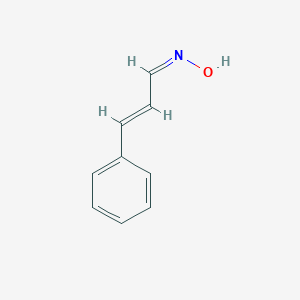

![(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B83614.png)
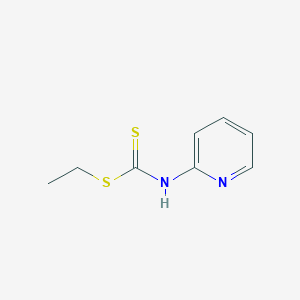
![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)
